molecular formula C18H13NO5 B14335043 Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate

Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate

Cat. No.: B14335043
M. Wt: 323.3 g/mol
InChI Key: XFDWSHJBUAVRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye production, and material science. The unique structure of this compound, featuring an anthracene core with oxo and amino functional groups, makes it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate typically involves the reaction of 9,10-dioxoanthracene-1-amine with ethyl oxalyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of hydroxyanthracene derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic materials .

Scientific Research Applications

Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate

InChI

InChI=1S/C18H13NO5/c1-2-24-18(23)17(22)19-13-9-5-8-12-14(13)16(21)11-7-4-3-6-10(11)15(12)20/h3-9H,2H2,1H3,(H,19,22)

InChI Key

XFDWSHJBUAVRPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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